molecular formula C16H9BrO B12325385 Benzo[b]naphtho[1,2-d]furan, 5-bromo-

Benzo[b]naphtho[1,2-d]furan, 5-bromo-

Katalognummer: B12325385
Molekulargewicht: 297.14 g/mol
InChI-Schlüssel: BCHKGTACONSUPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[b]naphtho[1,2-d]furan, 5-bromo- is a chemical compound with the molecular formula C16H9BrO It is a derivative of benzo[b]naphtho[1,2-d]furan, where a bromine atom is substituted at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]naphtho[1,2-d]furan, 5-bromo- typically involves the bromination of benzo[b]naphtho[1,2-d]furan. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine and radical initiators.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[b]naphtho[1,2-d]furan, 5-bromo- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Benzo[b]naphtho[1,2-d]furan, 5-bromo- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of Benzo[b]naphtho[1,2-d]furan, 5-bromo- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The furan ring can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[b]naphtho[1,2-d]furan, 5-bromo- is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and potential applications compared to its non-brominated counterparts. The bromine atom can serve as a versatile functional group for further chemical modifications, making it a valuable compound in synthetic organic chemistry.

Eigenschaften

Molekularformel

C16H9BrO

Molekulargewicht

297.14 g/mol

IUPAC-Name

5-bromonaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H

InChI-Schlüssel

BCHKGTACONSUPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4O3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.